molecular formula C7H6ClNO3 B1349657 4-(Chloromethyl)-2-nitrophenol CAS No. 6694-75-3

4-(Chloromethyl)-2-nitrophenol

Cat. No. B1349657
CAS RN: 6694-75-3
M. Wt: 187.58 g/mol
InChI Key: LCYZFNFGPVNDGS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-nitrophenol (CMNP) is a chemical compound that is used in various scientific research applications. It is a yellow-colored solid that is soluble in organic solvents and has a melting point of around 90 °C. CMNP is used in the synthesis of a variety of organic compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-(Chloromethyl)-2-nitrophenol has been used in a variety of scientific research applications. It has been used to study the effects of nitroaromatic compounds on the environment, as well as to synthesize a variety of organic compounds. 4-(Chloromethyl)-2-nitrophenol has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory agents.

Mechanism of Action

4-(Chloromethyl)-2-nitrophenol is believed to act as a nitroaromatic compound, which means that it can react with proteins and other biomolecules in the body. It is believed to form nitroso intermediates with proteins and other biomolecules, which can lead to the formation of covalent adducts. These covalent adducts can then lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chloromethyl)-2-nitrophenol have been studied in various organisms. It has been shown to be toxic to bacteria, fungi, and plants, and has been shown to inhibit the growth of some tumor cell lines. In humans, 4-(Chloromethyl)-2-nitrophenol has been shown to cause skin irritation, eye irritation, and respiratory irritation. It has also been linked to the development of cancer in animals.

Advantages and Limitations for Lab Experiments

4-(Chloromethyl)-2-nitrophenol has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. It is also stable and can be stored for long periods of time without degradation. However, it is also toxic and should be handled with care.

Future Directions

The potential future directions for research on 4-(Chloromethyl)-2-nitrophenol are numerous. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to develop new synthetic methods for the production of 4-(Chloromethyl)-2-nitrophenol, as well as to develop new applications for the compound. Finally, research could be conducted to develop new methods for the safe and effective use of 4-(Chloromethyl)-2-nitrophenol in laboratory experiments.

properties

IUPAC Name

4-(chloromethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYZFNFGPVNDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368570
Record name 4-(chloromethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-nitrophenol

CAS RN

6694-75-3
Record name 4-(chloromethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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